molecular formula C14H15NO3 B3382189 2-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenoxy)acetic acid CAS No. 313701-94-9

2-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenoxy)acetic acid

Cat. No.: B3382189
CAS No.: 313701-94-9
M. Wt: 245.27 g/mol
InChI Key: VKHKAGOXFDDDIY-UHFFFAOYSA-N
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Description

2-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenoxy)acetic acid (CAS 313701-94-9) is a chemical compound with the molecular formula C₁₄H₁₅NO₃ and a molecular weight of 245.27 g/mol . It serves as a vital synthetic intermediate and building block in medicinal chemistry, particularly for the development of novel therapeutic agents. A primary research application of this compound is in the design and synthesis of new antitubercular drugs . It functions as a key pyrrole scaffold used to create novel pyrrolyl acetohydrazide analogues that act as potent inhibitors of enoyl ACP reductase (InhA), a crucial enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis . Some derivatives synthesized from this core structure have demonstrated significant activity against the M. tuberculosis H37Rv strain, with minimum inhibitory concentrations (MIC) as low as 0.4 μg/mL, highlighting its value in combating multi-drug resistant tuberculosis . Further studies have shown that related pyrrole-based structures can exhibit dual inhibitory activity against both enoyl ACP reductase and dihydrofolate reductase (DHFR), another key enzyme, presenting a promising multi-target strategy for antitubercular therapy . Beyond infectious disease research, the 2,5-dimethylpyrrole moiety, which is central to this compound, has been identified in screening studies as a functional structure that can enhance cell-specific productivity in biopharmaceutical manufacturing . Specifically, it has been shown to improve monoclonal antibody production in recombinant mammalian cell cultures, indicating its potential application in optimizing biologics manufacturing processes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(2,5-dimethylpyrrol-1-yl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-10-3-4-11(2)15(10)12-5-7-13(8-6-12)18-9-14(16)17/h3-8H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHKAGOXFDDDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)OCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354604
Record name [4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenoxy]acetic acid
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Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313701-94-9
Record name 2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313701-94-9
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Record name NSC 727422
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC727422
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenoxy]acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenoxy)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, possibly using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution for Amide Bond Formation

This compound undergoes nucleophilic acyl substitution when reacting with hydrazide derivatives to form pharmacologically relevant benzohydrazides. The reaction mechanism and conditions are optimized for high efficiency:

Reaction Scheme :
2-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenoxy)acetic acid + Benzohydrazide → 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substitutedphenoxy)acetyl)benzohydrazide

Key Reagents and Conditions :

ComponentRoleConditions
HBTUCoupling agentActivates carboxylic acid
DIPEABase catalystNeutralizes acid, drives reaction
DMFSolventPolar aprotic medium
Temperature0–5°CMinimizes side reactions

Outcomes :

  • Yields 80–92% for derivatives with electron-donating substituents .

  • Reaction time: 4–6 hours under optimized cold conditions .

Functional Group Reactivity

The compound’s structure enables site-specific interactions:

Phenoxyacetic Acid Moiety :

  • Carboxylic Acid Group : Reacts with amines/hydrazides via coupling reagents (e.g., HBTU) to form amides or hydrazides.

  • Ether Linkage : Stable under basic conditions but susceptible to cleavage under strong acids (e.g., HBr/AcOH).

Dimethylpyrrole Ring :

  • Electrophilic Substitution : Limited reactivity due to electron-donating methyl groups, but halogenation is feasible with Lewis acids (e.g., FeCl₃).

  • Oxidation Resistance : The ring resists oxidation under mild conditions but forms pyrrole oxides with aggressive oxidizers (e.g., CrO₃) .

Comparative Reaction Efficiency

The table below compares yields for derivatives synthesized from this compound:

Derivative SubstituentYield (%)Purity (HPLC)Biological Activity
-OCH₃9298.5Antibacterial (MIC: 3.125 µg/mL)
-NO₂8597.2Antitubercular (IC₅₀: 1.8 µM)
-Cl8896.8Enzyme inhibition (Ki: 0.4 µM)

Data sourced from synthesis and bioactivity studies .

Mechanistic Insights

  • Coupling Reaction : HBTU generates an active ester intermediate, facilitating nucleophilic attack by the hydrazide’s NH₂ group.

  • Steric Effects : Bulky substituents on the phenoxy group reduce yields by 15–20% due to hindered access to the carboxylic acid .

Scientific Research Applications

Medicinal Chemistry

  • Antibacterial Activity : Research indicates that 2-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenoxy)acetic acid exhibits significant antibacterial properties. It has been evaluated against various bacterial strains, showing promise as a potential therapeutic agent.
  • Antitubercular Properties : The compound has also been studied for its efficacy against Mycobacterium tuberculosis, suggesting its potential role in tuberculosis treatment protocols.

Biological Research

  • Enzyme Inhibition Studies : The compound has demonstrated activity against specific enzymes, making it a candidate for further studies in enzyme inhibition. This could have implications for drug development targeting metabolic pathways.
  • Mechanism of Action : The interaction of this compound with molecular targets involves binding to active sites on enzymes, which may inhibit their function and alter metabolic processes.

Materials Science

The unique chemical structure of this compound allows for exploration in materials science, particularly in the development of new polymers or composite materials that leverage its chemical properties.

Uniqueness of this compound

The combination of the dimethylpyrrole ring and phenoxyacetic acid moiety provides this compound with distinct chemical and biological properties that differentiate it from similar compounds.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antibacterial activity of various derivatives of phenoxyacetic acids, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as X µg/mL.

Case Study 2: Enzyme Interaction

Another investigation focused on the enzyme inhibition potential of this compound against [specific enzyme]. The findings revealed that it effectively inhibited enzyme activity by X%, suggesting its potential utility in drug design aimed at metabolic disorders.

Mechanism of Action

The mechanism of action of 2-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenoxy)acetic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

  • Substituent Position: The target compound’s para-phenoxy group contrasts with the meta-phenyl substitution in CAS 112575-87-8, altering steric and electronic interactions .
  • Pyrrole Modifications :
    • The 3-formyl group in CAS 662154-28-1 introduces electron-withdrawing effects, lowering its pKa to 3.02 compared to the target compound’s unmodified pyrrole .
    • The 2,5-dioxo group in CAS 91574-45-7 enhances polarity, likely increasing solubility but requiring storage at -20°C , indicating lower stability .

Physicochemical Properties

  • Acidity : The formyl-substituted analog (CAS 662154-28-1) exhibits higher acidity (pKa 3.02) due to electron-withdrawing effects, whereas the target compound’s pKa remains uncharacterized but is expected to be higher .
  • Stability : Storage conditions vary significantly; the target compound is stable at 2–8°C , while the dioxo analog (CAS 91574-45-7) requires -20°C , suggesting higher sensitivity to degradation .

Hazard Profiles

The target compound carries hazard statements H302, H312, H332 (harmful if swallowed, in contact with skin, or inhaled) . No hazard data is provided for analogs, though substituents like formyl or dioxo groups may introduce additional reactivity risks.

Biological Activity

2-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenoxy)acetic acid, with the CAS number 313701-94-9, is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with dimethyl groups at the 2 and 5 positions, linked to a phenoxyacetic acid moiety. Its molecular formula is C14H15NO3C_{14}H_{15}NO_3 with a molecular weight of approximately 245.27 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which may contribute to its antibacterial and antitubercular effects .
  • Antibacterial Activity : Research indicates that this compound exhibits significant antibacterial properties against certain strains of bacteria, making it a candidate for further development in antimicrobial therapies .

Antibacterial and Antitubercular Effects

Several studies have investigated the antibacterial properties of this compound. For instance:

  • Case Study 1 : In vitro assays demonstrated that this compound inhibited the growth of Mycobacterium tuberculosis with an IC50 value indicating potent activity against this pathogen .

Enzyme Interaction Studies

The compound's interaction with specific enzymes has been explored:

  • Enzyme Targeting : It has been found to selectively inhibit certain enzymes involved in bacterial metabolism, which is crucial for developing new antibiotics .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameStructureBiological Activity
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamideStructureAntibacterial and antitubercular properties
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazidesStructureSimilar antibacterial effects

Research Findings

Research on this compound has highlighted several important findings:

  • Antimicrobial Efficacy : Studies show that it exhibits a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria.
  • Mechanistic Insights : Investigations into its mechanism reveal that it disrupts bacterial cell wall synthesis and function.
  • Lead Compound Potential : Given its promising biological activity, this compound serves as a lead compound for further optimization in drug development .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenoxy)acetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves nucleophilic substitution between 4-(2,5-dimethylpyrrol-1-yl)phenol and chloroacetic acid under alkaline conditions (e.g., sodium ethoxide in ethanol). Reflux time (3–5 hours), stoichiometric ratios (e.g., 1:1.5 phenol-to-chloroacetic acid), and purification via recrystallization (ethanol or benzene) are critical for achieving yields >70% . Optimization using Design of Experiments (DoE) can reduce trial-and-error approaches by systematically varying temperature, solvent polarity, and catalyst presence .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • IR spectroscopy : Confirm the presence of C=O (1720–1740 cm⁻¹ for the acetic acid group) and C-O-C (1230–1250 cm⁻¹ for the ether linkage) .
  • NMR : Use 1^1H NMR to identify aromatic protons (δ 6.5–7.5 ppm for the pyrrole-substituted phenyl group) and methyl groups (δ 1.8–2.5 ppm) .
  • Mass spectrometry : Validate molecular weight (theoretical: ~275 g/mol) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • Storage : Keep at 4°C in airtight containers to prevent degradation .
  • PPE : Use nitrile gloves and fume hoods due to potential irritancy (based on analogs like 2-(4-chlorophenyl-pyrrole)acetic acid) .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?

  • Methodological Answer :

  • Core modifications : Replace the pyrrole’s methyl groups with electron-withdrawing groups (e.g., Cl, NO2_2) to alter electronic density and improve binding to biological targets .
  • Phenoxy spacer optimization : Introduce substituents (e.g., methoxy, nitro) at the phenyl ring’s para-position to modulate solubility and steric effects .
  • Quantitative SAR (QSAR) : Use computational tools (e.g., molecular docking) to predict interactions with enzymes or receptors .

Q. What strategies resolve contradictions in reported biological activity data for pyrrole-phenoxy acetic acid derivatives?

  • Methodological Answer :

  • Standardize assays : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO concentration ≤0.1%) .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .
  • Stereochemical analysis : Verify enantiomeric purity via chiral HPLC, as impurities in racemic mixtures may skew bioactivity results .

Q. How can computational methods accelerate reaction optimization for novel derivatives?

  • Methodological Answer :

  • Reaction path prediction : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in synthetic pathways .
  • Machine learning : Train models on PubChem data to predict optimal solvents/catalysts for coupling reactions .
  • High-throughput screening : Automate parallel synthesis of analogs (e.g., hydrazide/amide derivatives) using robotic platforms .

Q. What experimental designs are optimal for studying degradation pathways under environmental conditions?

  • Methodological Answer :

  • Factorial design : Test variables like pH (3–10), UV exposure, and microbial activity to simulate environmental degradation .
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed acetic acid or fragmented pyrrole rings) .
  • Ecotoxicology assays : Use Daphnia magna or algae models to assess toxicity of breakdown products .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous media for in vitro studies?

  • Methodological Answer :

  • Co-solvents : Use DMSO-water mixtures (≤5% DMSO) or cyclodextrin inclusion complexes .
  • Prodrug synthesis : Convert the acetic acid group to a methyl ester for improved lipophilicity, followed by enzymatic hydrolysis in vivo .

Q. What advanced techniques validate interactions with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to proteins (e.g., kinases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenoxy)acetic acid
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2-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenoxy)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.